Boc-D-Thr(Bzl)-OH

Peptide Synthesis Chiral Purity Quality Control

Researchers employing Boc/benzyl SPPS for D-threonine-containing peptides face risks of O-acylation side reactions when using unprotected Boc-D-Thr-OH. Boc-D-Thr(Bzl)-OH (CAS 69355-99-3) is the required building block, providing orthogonal protection that ensures regioselective chain elongation without side-chain modification. - Enables regioselective deprotection with base-labile Boc and hydrogenolytically cleavable benzyl groups, preventing irreversible O-acylation during chain elongation. - Confirmed enantiomeric purity with negative specific rotation (-13.5° to -18.5°), ensuring correct D-configuration incorporation. - Validated for millepachine amino acid prodrug synthesis, where D-configuration is essential for antitumor prodrug properties.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 69355-99-3
Cat. No. B558126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Thr(Bzl)-OH
CAS69355-99-3
SynonymsBoc-O-benzyl-D-threonine; Boc-D-Thr(Bzl)-OH; 69355-99-3; (2R,3S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoicacid; AmbotzBAA1378; PubChem12446; N--O-benzyl-D-threonine; 15081_ALDRICH; SCHEMBL1414711; 15081_FLUKA; CTK3J1708; CTXPLTPDOISPTE-WCQYABFASA-N; MolPort-003-926-635; CS-B0830; ZINC1576313; CB-359; KM1259; AKOS015924179; AM90229; RTR-023079; AJ-27324; AK-81119; KB-48389; DB-022903; TR-023079
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1
InChIKeyCTXPLTPDOISPTE-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Thr(Bzl)-OH: Orthogonal D-Threonine Building Block


(2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-D-Thr(Bzl)-OH or Boc-O-benzyl-D-threonine, is a chirally defined, orthogonally protected amino acid derivative (C₁₆H₂₃NO₅; MW 309.36) [1]. The molecule incorporates a base-labile tert-butoxycarbonyl (Boc) group for Nᵅ-amino protection and an acid-stable, hydrogenolytically cleavable benzyl (Bzl) ether for side-chain hydroxyl protection . This orthogonal protection scheme renders the compound a standard, commercially available building block for the solid-phase peptide synthesis (SPPS) of D-threonine-containing sequences using Boc/benzyl chemistry .

Chemistry fit Orthogonal Boc/Bzl protection for D-threonine in SPPS.
Stereochemical role Chirally defined (2R,3S) residue for structural studies.
Workflow match Standard building block for Boc/benzyl chemistry protocols.

Substitution Risks for Boc-D-Thr(Bzl)-OH


Substitution of (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (Boc-D-Thr(Bzl)-OH) with its L-enantiomer (Boc-L-Thr(Bzl)-OH, CAS 15260-10-3) is scientifically invalid when D-configuration is required for target bioactivity or structural studies; the two are non-superimposable mirror images with distinct chiroptical properties . Furthermore, substitution with unprotected Boc-D-threonine (Boc-D-Thr-OH) fails to provide the orthogonal side-chain protection essential for Boc/benzyl SPPS strategies, leading to irreversible O-acylation and complex byproduct profiles during chain elongation . Similarly, substituting with Fmoc-D-Thr(tBu)-OH forces a complete change in synthesis strategy from Boc/benzyl to Fmoc/tert-butyl chemistry, which is incompatible with existing Boc-optimized protocols and resin systems [1].

Risk Boc-D-Thr(Bzl)-OH (Target) Potential Substitute
Enantiomer Required D-configuration for bioactivity and structure. L-enantiomer (CAS 15260-10-3) yields non-superimposable diastereomers.
Protection Orthogonal side-chain benzyl protection essential for SPPS. Boc-D-Thr-OH lacks side-chain protection, risking O-acylation.
Strategy Boc/benzyl chemistry compatibility mandated. Fmoc-D-Thr(tBu)-OH forces shift to Fmoc/tBu protocols.

Boc-D-Thr(Bzl)-OH Differentiation Evidence


Specific Rotation: D- vs. L-Enantiomer

The specific rotation ([α]ᴰ) of (2R,3S)-Boc-D-Thr(Bzl)-OH is consistently reported as negative, ranging from -13.5° to -18.5° (c=1, MeOH, 25°C), whereas its L-enantiomer, Boc-L-Thr(Bzl)-OH (CAS 15260-10-3), exhibits a positive specific rotation of +13.5° to +18.5° under identical conditions [1]. This quantitative chiroptical difference provides a direct, QC-accessible metric for verifying enantiomeric identity and detecting racemization or mislabeling prior to use in asymmetric synthesis .

Specific Rotation
Direct comparison
[α]ᴰ: -13.5° to -18.5° (D-enantiomer) vs +13.5° to +18.5° (L-enantiomer)
Supports enantiomeric identity QC and detection of mislabeling.
Data to verify: c=1, MeOH, 25°C.
Peptide Synthesis Chiral Purity Quality Control Stereochemistry

Melting Point: D- vs. L-Enantiomer

The melting point of (2R,3S)-Boc-D-Thr(Bzl)-OH is reported as 110-117°C across multiple reputable vendors . In contrast, the L-enantiomer (Boc-L-Thr(Bzl)-OH, CAS 15260-10-3) melts at a significantly lower range of 80-82°C [1]. This ~30°C differential provides a simple, equipment-accessible method for distinguishing the two enantiomers in the receiving laboratory.

Melting Point
Direct comparison
110-117°C (D-enantiomer) vs 80-82°C (L-enantiomer)
Provides rapid, in-house identity confirmation capability.
Source review: vendor-reported melting point data.
Peptide Synthesis Solid-Phase Synthesis Thermal Analysis Identity Testing

Synthetic Strategy: Boc/Benzyl vs. Fmoc/tBu

The Boc/benzyl protection scheme of (2R,3S)-Boc-D-Thr(Bzl)-OH provides true orthogonality where the Boc group is cleaved with mild acid (TFA) while the benzyl ether remains intact, and final side-chain deprotection occurs with strong acid (HF, TFMSA) or hydrogenolysis . In contrast, Fmoc-D-Thr(tBu)-OH uses base-labile Fmoc for Nᵅ-protection and acid-labile tBu for side-chain protection [1]. This strategic divergence means Boc-D-Thr(Bzl)-OH is compatible with Boc-optimized resin systems and in situ neutralization protocols that minimize aggregation during synthesis of difficult or hydrophobic peptide sequences .

Synthetic Strategy
Class-level inference
Boc (TFA-labile) + Bzl (HF/hydrogenolysis-labile) vs Fmoc (base-labile) + tBu (acid-labile)
Chemistry choice is locked; method transfer may not be direct.
Review required for difficult or base-sensitive sequences.
Peptide Synthesis Solid-Phase Synthesis Orthogonal Protection Deprotection Chemistry

Purity Specification for SPPS Requirements

Commercially available (2R,3S)-Boc-D-Thr(Bzl)-OH is routinely supplied with ≥98% purity as determined by TLC [1][2]. This specification aligns with the industry-standard threshold for SPPS building blocks; lower purity grades (e.g., 95%) introduce higher levels of impurities that can cap growing peptide chains or generate deletion sequences, ultimately reducing crude peptide purity and increasing downstream purification burden [3].

Purity Specification
Specification review
≥98% (TLC) to ≥98.5% (HPLC); meets research-grade SPPS threshold.
Reduces risk of deletion sequences and purification burden.
Confirm lot-specific COA upon receipt.
Peptide Synthesis Quality Control Purity Analysis Procurement Specification

Procurement Scenarios: Boc-D-Thr(Bzl)-OH


Boc-SPPS of D-Threonine Peptide Therapeutics

When synthesizing peptide sequences containing D-threonine residues via Boc/benzyl solid-phase peptide synthesis (SPPS), (2R,3S)-Boc-D-Thr(Bzl)-OH is the required building block. The orthogonal Boc (acid-labile) and benzyl (HF/hydrogenolysis-labile) protection enables sequential deprotection and chain elongation without side-chain O-acylation . The negative specific rotation (-13.5° to -18.5°) confirms enantiomeric purity and correct stereochemical incorporation [1].

D-Configured Millepachine Prodrugs Synthesis

(2R,3S)-Boc-D-Thr(Bzl)-OH has been specifically cited as a precursor in the synthesis of millepachine amino acid prodrugs with enhanced solubility as antitumor agents . The D-configuration of the threonine residue is essential for the desired prodrug properties; substitution with the L-enantiomer would yield a diastereomeric prodrug with altered pharmacokinetics and potentially reduced efficacy.

Proteolytically Stable Peptides via D-Amino Acids

Incorporation of D-amino acids into peptide backbones is a well-established strategy to confer resistance to proteolytic degradation in vivo. (2R,3S)-Boc-D-Thr(Bzl)-OH provides a protected D-threonine residue that can be seamlessly integrated into Boc-SPPS workflows, yielding peptides with enhanced stability and extended half-lives compared to their all-L counterparts .

Application
Selection Property
Validation Focus
Boc-SPPS of D-Thr Peptide Therapeutics
Orthogonal Boc/Bzl protection strategy
Stereochemical fidelity and side-chain integrity
D-Configured Prodrug Synthesis
Chirally defined D-threonine precursor
Diastereomeric purity and enantiomer attribution review
Proteolytically Stable Peptide Studies
D-amino acid building block
Model-response interpretation and stability endpoint context

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